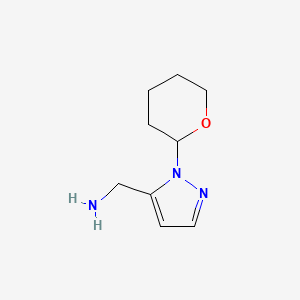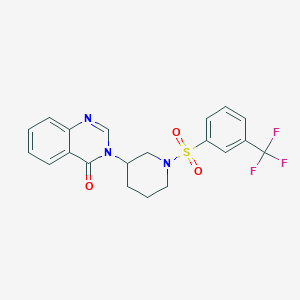
(S)-2-Methyl-1-(3-pyridinyl)propylamine 2hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Methyl-1-(3-pyridinyl)propylamine 2HCl is a chiral amine compound with a pyridine ring. It is often used in various chemical and pharmaceutical applications due to its unique structural properties. The compound is characterized by the presence of a pyridine ring attached to a propylamine chain, which is further substituted with a methyl group at the second position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-(3-pyridinyl)propylamine 2HCl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridinecarboxaldehyde and (S)-2-methylpropan-1-amine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure high yield and purity.
化学反应分析
Types of Reactions
(S)-2-Methyl-1-(3-pyridinyl)propylamine 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents like bromine or chlorine to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Halogenated pyridine derivatives.
科学研究应用
(S)-2-Methyl-1-(3-pyridinyl)propylamine 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of agrochemicals and as an intermediate in the manufacture of fine chemicals.
作用机制
The mechanism of action of (S)-2-Methyl-1-(3-pyridinyl)propylamine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pyridine ring and the amine group play crucial roles in the binding process, influencing the compound’s affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
(S)-1-(3-Pyridinyl)propan-1-amine: Similar structure but lacks the methyl group at the second position.
(S)-2-Methyl-1-(2-pyridinyl)propylamine: Similar structure but with the pyridine ring attached at a different position.
(S)-2-Methyl-1-(4-pyridinyl)propylamine: Similar structure but with the pyridine ring attached at the fourth position.
Uniqueness
(S)-2-Methyl-1-(3-pyridinyl)propylamine 2HCl is unique due to the specific positioning of the methyl group and the pyridine ring, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
属性
IUPAC Name |
(1S)-2-methyl-1-pyridin-3-ylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-7(2)9(10)8-4-3-5-11-6-8;/h3-7,9H,10H2,1-2H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAYFRHFEIRSLG-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CN=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2448049.png)

![1-(4-((2,5-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2448056.png)
![N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2448059.png)



![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone](/img/structure/B2448065.png)
![N-[3-(4-fluorobenzenesulfonamido)-4-methoxyphenyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2448066.png)
